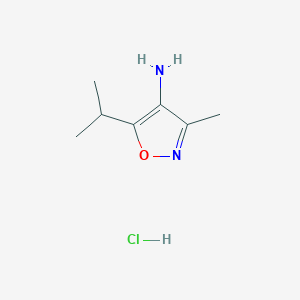

3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride

Description

3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride is an oxazole derivative characterized by a substituted isoxazole ring. The compound features a methyl group at position 3, an isopropyl group at position 5, and an amine group at position 4, with a hydrochloride counterion enhancing its stability and solubility. Its molecular formula is C₇H₁₂ClN₂O, with a molecular weight of 178.64 g/mol.

Oxazole derivatives are widely studied for their biological activity, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties. The hydrochloride salt form improves bioavailability and crystallinity, making it suitable for structural characterization via X-ray crystallography using tools like SHELXL or SIR97 .

Propriétés

IUPAC Name |

3-methyl-5-propan-2-yl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-4(2)7-6(8)5(3)9-10-7;/h4H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCOJUJQSQKZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1N)C(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5-(propan-2-yl)-1,2-oxazole with ammonia or an amine source in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of N-substituted oxazole derivatives.

Applications De Recherche Scientifique

Anticancer Applications

Numerous studies have investigated the anticancer properties of various oxazole derivatives, including 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines.

Case Study Insights

-

In vitro Antiproliferative Activity :

- A study demonstrated that derivatives of oxazole compounds showed notable growth inhibition against human cancer cell lines such as HCT-116 and MCF-7. For instance, certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating strong potential for therapeutic applications in oncology .

-

Mechanism of Action :

- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways crucial for tumor growth. This is a common characteristic among many oxazole derivatives, suggesting that 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride may share similar mechanisms .

Pharmacological Studies

Research on the pharmacokinetics and pharmacodynamics of this compound is essential for understanding its therapeutic potential.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Preliminary studies suggest that compounds like 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride may exhibit favorable ADME profiles:

| Property | Details |

|---|---|

| Absorption | Good oral bioavailability expected |

| Distribution | Moderate distribution in tissues |

| Metabolism | Primarily hepatic metabolism |

| Excretion | Renal excretion of metabolites |

Potential in Drug Development

Given its structural characteristics and biological activities, 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride serves as a promising scaffold for drug development:

- Synthesis of Derivatives :

- Combination Therapies :

Mécanisme D'action

The mechanism of action of 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 3-methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride with two analogous compounds from the literature:

Key Findings:

Substituent Effects on Lipophilicity :

The target compound’s 3-methyl group increases lipophilicity compared to the simpler 5-isopropyl analog (). This enhances membrane permeability, a critical factor in drug design.

Hydrogen Bonding and Crystal Packing :

The absence of a carboxamide group in the target compound reduces hydrogen-bonding networks compared to the third analog (). Etter’s graph-set analysis () suggests that simpler oxazole derivatives like the target compound form weaker intermolecular interactions, leading to less dense crystal lattices .

Structural Complexity and Refinement Challenges :

The target compound’s crystallographic data can be resolved using SHELXL due to its moderate complexity, whereas the third analog () may require hybrid methods like SIR97 for phase determination .

Research Implications and Limitations

- Pharmacological Potential: The target compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a candidate for optimizing CNS-targeted drugs.

- Synthetic Challenges : The isopropyl and methyl groups may introduce steric hindrance during synthesis, requiring precise reaction conditions.

- Data Gaps : Direct comparative studies on bioactivity or thermodynamic stability are absent in the provided evidence. Further experimental validation is needed.

Activité Biologique

3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride, with the CAS number 2126163-08-2, is a heterocyclic compound characterized by an oxazole ring, which is substituted at the 3-position with a methyl group and at the 5-position with an isopropyl group. The presence of an amine group at the 4-position and its hydrochloride salt form enhances its solubility in water, making it suitable for various biological and chemical applications .

- Molecular Formula : C₇H₁₃ClN₂O

- Molar Mass : 176.64 g/mol

- Physical State : Solid (hydrochloride salt)

The biological activity of 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride primarily involves its interaction with specific enzymes and receptors. The compound can bind to active sites or allosteric sites on target proteins, modulating their activity. This mechanism is critical in its applications as an enzyme inhibitor and receptor ligand .

Pharmacological Applications

Research indicates that this compound may have potential applications in:

- Cancer Therapy : Preliminary studies suggest that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this oxazole derivative have shown significant antiproliferative activity against leukemia and breast cancer cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects of oxazole derivatives found that certain compounds demonstrated IC₅₀ values in the micromolar range against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and U937 (acute monocytic leukemia). The results indicated that these compounds could induce apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in oncology .

| Compound | Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine | MCF-7 | 0.65 | Apoptosis induction |

| Similar Oxazole Derivative | U937 | 2.41 | Inhibition of cell proliferation |

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes relevant to cancer metabolism. For instance, it has been shown to selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis. The most active derivatives exhibited nanomolar inhibition constants, indicating strong potential for therapeutic applications .

Synthetic Routes

The synthesis of 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:

- Cyclization with Ammonia : Reacting 3-methyl-5-(propan-2-yl)-1,2-oxazole with ammonia or amine sources under mild conditions.

- Continuous Flow Reactors : For industrial production to ensure consistency and yield .

Comparison with Related Compounds

Comparative studies with similar compounds highlight the unique properties of this oxazole derivative:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-Methyl-5-(propan-2-yl)-1,2-oxazole | Lacks amine group; different reactivity | Lower cytotoxicity |

| 4-Amino-3-methyl-5-(propan-2-yl)-1,2-oxazole | No hydrochloride salt; affects solubility | Moderate activity |

| 3-Methyl-5-(propan-2-yl)-1,2-oxazol | Free base form; different pharmacokinetics | Variable activity |

Q & A

Basic: How is the molecular structure of 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride determined using X-ray crystallography?

Methodological Answer:

The molecular structure is resolved via single-crystal X-ray diffraction (SC-XRD). Key steps include:

- Crystallization : Optimize solvent systems (e.g., ethanol/water) to grow high-quality crystals.

- Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) to collect intensity data at low temperature (100 K) to minimize thermal motion .

- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination, followed by refinement with SHELXL to model atomic positions and displacement parameters .

- Visualization : Generate ORTEP-3 diagrams to represent anisotropic displacement ellipsoids and validate geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.